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Disclaimer: No direct placebo-controlled clinical trials of Prexigebersen have been identified in

the public domain. The following analysis presents data from a Phase 2 clinical trial

(NCT02781883) where Prexigebersen was evaluated in combination with other established

anti-leukemia agents. The efficacy of this combination is compared to historical clinical trial

data for the backbone therapies alone. This guide is intended for researchers, scientists, and

drug development professionals to provide an objective overview of the available data.

Executive Summary
Prexigebersen (BP1001) is an investigational antisense oligodeoxynucleotide designed to

inhibit the expression of Growth Factor Receptor-Bound Protein 2 (Grb2).[1][2][3] The Grb2

protein is a critical adapter molecule in signaling pathways that promote cell growth and

proliferation, and its overexpression is implicated in various cancers, including Acute Myeloid

Leukemia (AML).[4] Clinical investigation of Prexigebersen has focused on its potential to

enhance the efficacy of standard-of-care therapies in AML.

This guide summarizes the available clinical trial data for Prexigebersen in combination with

decitabine and venetoclax for the treatment of newly diagnosed and relapsed/refractory AML.

The primary source of this data is the interim analysis of the Phase 2 clinical trial

NCT02781883.[5] Efficacy and safety data from the Prexigebersen combination therapy are

presented alongside historical data for decitabine and venetoclax in similar patient populations.
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Efficacy in Newly Diagnosed Acute Myeloid Leukemia
(AML)
The following table summarizes the complete remission rates observed in newly diagnosed

AML patients treated with the Prexigebersen, decitabine, and venetoclax combination,

compared to historical data for decitabine and venetoclax alone.

Treatment Group Study
Number of
Evaluable Patients

Complete
Remission
(CR/CRi/CRh) Rate

Prexigebersen +

Decitabine +

Venetoclax

NCT02781883

(Interim Analysis)
20 75%

Historical Control:

Decitabine +

Venetoclax

VIALE-A (as cited in

NCT02781883)

Not specified in

snippets
~62-67%

Historical Control:

Decitabine +

Venetoclax (Real-

world)

Single-center study 24 75% (CRc)

CR/CRi/CRh: Complete Remission / Complete Remission with incomplete hematologic

recovery / Complete Remission with partial hematologic recovery. CRc: Composite Complete

Remission.

Efficacy in Relapsed/Refractory Acute Myeloid Leukemia
(AML)
The following table presents the complete remission rates in relapsed/refractory AML patients

for the Prexigebersen combination therapy against historical data for intensive chemotherapy

and other venetoclax-based regimens.
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Treatment Group Study
Number of
Evaluable Patients

Complete
Remission
(CR/CRi/CRh) Rate

Prexigebersen +

Decitabine +

Venetoclax

NCT02781883

(Interim Analysis)
23 55%

Historical Control:

Intensive

Chemotherapy

Various
Not specified in

snippets

10-40% (failure to

attain CR with

intensive chemo)

Historical Control:

Venetoclax +

Hypomethylating

Agents (Real-world)

Single-center study 86 24% (CR/CRi)

Safety Summary
Adverse events reported in the Prexigebersen combination therapy arm of the NCT02781883

trial were generally consistent with the known side effects of decitabine and venetoclax and/or

the underlying disease of AML. The most frequently reported adverse events included fatigue,

anemia, and neutropenia. Serious adverse events included febrile neutropenia and sepsis.

Experimental Protocols
NCT02781883: A Phase 2 Study of Prexigebersen in
Combination with Decitabine and Venetoclax in AML
Study Design: This is a multi-center, open-label, Phase 2 clinical trial with three patient cohorts.

Patient Population: The trial enrolls adult patients (≥18 years) with a histologically documented

diagnosis of AML who are considered unsuitable for or have refused intensive chemotherapy.

Treatment Cohorts:

Cohort 1: Newly diagnosed AML patients treated with Prexigebersen in combination with

decitabine and venetoclax.
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Cohort 2: Relapsed/refractory AML patients treated with Prexigebersen in combination with

decitabine and venetoclax.

Cohort 3: Relapsed/refractory AML patients who are venetoclax-resistant or intolerant,

treated with Prexigebersen and decitabine.

Dosing Regimen (Cohorts 1 & 2):

Prexigebersen: 60 mg/m² administered intravenously twice weekly.

Decitabine: 20 mg/m² administered intravenously on days 1 to 5 of each 28-day cycle.

Venetoclax: Oral administration with a dose ramp-up (100 mg on day 1, 200 mg on day 2,

and 400 mg from day 3) for 14 or 21 days of each cycle.

Primary Objective: The primary objective is to assess whether the combination of

Prexigebersen with decitabine and venetoclax provides a higher complete remission rate

compared to historical data for decitabine and venetoclax alone in newly diagnosed AML, and

compared to intensive chemotherapy in relapsed/refractory AML.

Key Inclusion Criteria:

Adults ≥18 years of age.

Histologically confirmed AML.

Ineligible for or unwilling to receive intensive induction therapy.

Key Exclusion Criteria:

Active non-hematologic malignancy requiring recent immuno- or chemotherapy.

Known active leptomeningeal leukemia.

Inability to receive live attenuated vaccines.
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Prexigebersen Mechanism of Action: Inhibition of Grb2
Signaling Pathway
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Caption: Prexigebersen inhibits Grb2 protein synthesis, disrupting the MAPK signaling

pathway.

Experimental Workflow: NCT02781883 Clinical Trial
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Caption: Workflow of the NCT02781883 clinical trial from patient screening to data analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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